molecular formula C14H30O B14278964 2-Methoxytridecane CAS No. 132556-21-9

2-Methoxytridecane

Cat. No.: B14278964
CAS No.: 132556-21-9
M. Wt: 214.39 g/mol
InChI Key: PMPUPAKPZGJQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxytridecane: is an organic compound with the molecular formula C14H30O It is a type of alkane with a methoxy group attached to the second carbon of the tridecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxytridecane can be synthesized through various organic reactions. One common method involves the reaction of 1-bromotridecane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the bromine atom on the tridecane chain, forming this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:

    Preparation of Reactants: 1-bromotridecane and sodium methoxide are prepared in suitable solvents.

    Reaction: The reactants are introduced into a reactor where the nucleophilic substitution takes place.

    Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxytridecane can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or Grignard reagents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted alkanes depending on the nucleophile used.

Scientific Research Applications

2-Methoxytridecane has several applications in scientific research, including:

    Chemistry: Used as a solvent or reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-Methoxytridecane exerts its effects depends on the specific application. In general, the methoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved may include:

    Enzymes: The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.

    Cellular Membranes: The hydrophobic nature of the alkane chain allows the compound to interact with lipid bilayers, potentially altering membrane fluidity and function.

Comparison with Similar Compounds

    2-Methyltridecane: An isomer with a methyl group instead of a methoxy group.

    2-Methyldodecane: A shorter chain alkane with a similar structure.

    2-Methoxydodecane: Another ether with a shorter alkane chain.

Uniqueness: 2-Methoxytridecane is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs. The methoxy group increases the compound’s polarity and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

132556-21-9

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

2-methoxytridecane

InChI

InChI=1S/C14H30O/c1-4-5-6-7-8-9-10-11-12-13-14(2)15-3/h14H,4-13H2,1-3H3

InChI Key

PMPUPAKPZGJQJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.